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Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Fluoroimide, a chlorinated and fluorinated maleimide derivative. The document details the
synthetic protocol, physical and spectroscopic properties, and analytical methodologies
essential for the preparation and verification of this compound.

Introduction

Fluoroimide, with the IUPAC name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a
compound belonging to the class of N-substituted maleimides. Its structure is characterized by
a central pyrrole-2,5-dione ring, substituted with two chlorine atoms at the 3 and 4 positions
and a 4-fluorophenyl group attached to the nitrogen atom. While historically investigated for its
fungicidal properties, the unique chemical architecture of Fluoroimide, incorporating both
chloro and fluoro moieties, makes it a subject of interest for further research in medicinal
chemistry and materials science. This guide serves as a technical resource for researchers
engaged in the synthesis, modification, and analysis of Fluoroimide and related compounds.

Synthesis of Fluoroimide

The primary synthetic route to Fluoroimide involves the condensation reaction between 2,3-
dichloromaleic anhydride and 4-fluoroaniline. This reaction proceeds via the formation of an
intermediate maleamic acid, which subsequently undergoes dehydrative cyclization to yield the
target imide.
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Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-
aryldichloromaleimides.[1]

Materials:

e 2,3-Dichloromaleic anhydride

e 4-Fluoroaniline

o Glacial Acetic Acid (or an agueous medium)

o Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration
apparatus)

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
2,3-dichloromaleic anhydride in a suitable solvent, such as glacial acetic acid or water.

e Add an equimolar amount of 4-fluoroaniline to the solution.

¢ Heat the reaction mixture to reflux (approximately 100-120 °C for aqueous or acetic acid-
based systems) and maintain this temperature for a period of 2 to 15 hours, depending on
the solvent and desired reaction completion.[1]

e Monitor the progress of the reaction using an appropriate technique, such as Thin Layer
Chromatography (TLC).

e Upon completion of the reaction, allow the mixture to cool to room temperature.
e The crystalline product, Fluoroimide, will precipitate out of the solution.

o Collect the solid product by vacuum filtration and wash it thoroughly with water to remove
any residual acid and unreacted starting materials.

e Dry the purified product under vacuum to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.
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Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.[1]

Synthesis Workflow
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Caption: Synthetic pathway for Fluoroimide.

Characterization of Fluoroimide

A thorough characterization of the synthesized Fluoroimide is crucial to confirm its identity,
purity, and structural integrity. The following section outlines the expected physical properties
and the analytical techniques employed for its characterization.

Physical Properties

The table below summarizes the key physical properties of Fluoroimide.
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Property Value

Molecular Formula C10H4CIl2FNO2

Molecular Weight 260.05 g/mol

Appearance Pale yellow crystalline solid
Melting Point 238-242 °C

- Sparingly soluble in DMSO and slightly soluble
Solubility in Methanol

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of Fluoroimide. The expected
data from various spectroscopic techniques are detailed below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule, as well as the environment of the fluorine atom.

* 1H-NMR: The proton NMR spectrum is expected to be relatively simple, showing signals
corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the p-
substituted ring, two sets of signals, likely appearing as multiplets or doublets of doublets,
are anticipated in the aromatic region (typically o 7.0-7.5 ppm).

e 1BC-NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the
molecule. Key expected signals include those for the carbonyl carbons (C=0) of the imide
ring (typically in the range of & 160-170 ppm), the chlorinated carbons of the pyrrole ring (C-
Cl), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine
atom will exhibit a characteristic large coupling constant (XJCF).

e PF-NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and
electronic environment of the fluorine atom. A single resonance is expected for the fluorine
atom on the phenyl ring. The chemical shift will be indicative of its aromatic environment.

3.2.2. Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. The
characteristic absorption bands for Fluoroimide are summarized in the table below.

Wavenumber (cm~?) Functional Group
~1700-1750 C=0 stretch (imide carbonyls)
~1600, ~1500 C=C stretch (aromatic ring)
~1200-1250 C-F stretch

~700-850 C-Cl stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. For Fluoroimide, the molecular ion peak (M™*) is expected at m/z corresponding to
its molecular weight (260.05 g/mol ). The isotopic pattern of the molecular ion will be
characteristic of a molecule containing two chlorine atoms.

Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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